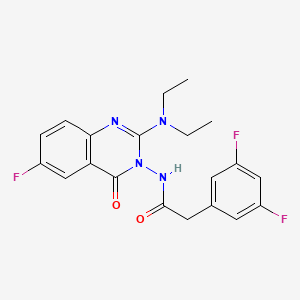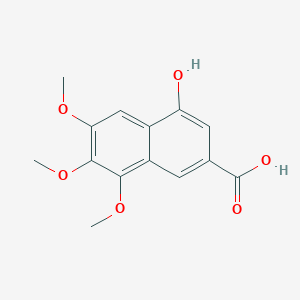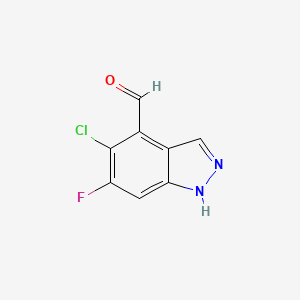
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using solvents like acetonitrile and catalysts such as copper(I) oxide. The reaction conditions are adjusted to ensure high yield and purity of the product. The final compound is usually isolated by crystallization or filtration .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
Scientific Research Applications
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of benzene.
4-(1H-1,2,4-triazol-1-yl)benzenemethanamine: Contains a different triazole isomer.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenemethanamine: More complex structure with additional triazole rings.
Uniqueness
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine is unique due to its specific triazole isomer and the presence of a methanamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[4-(2-methyltriazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-14-12-7-10(13-14)9-4-2-8(6-11)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
OOZFURMJGSQKRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
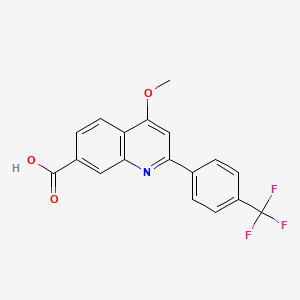
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)

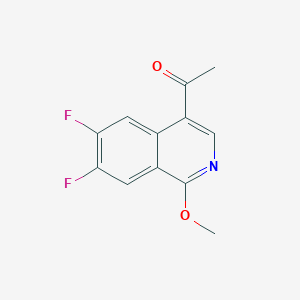


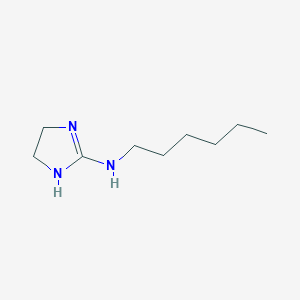
![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
